molecular formula C17H19ClN6OS B2795146 4-chloro-1-ethyl-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)-1H-pyrazole-3-carboxamide CAS No. 2034243-25-7

4-chloro-1-ethyl-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)-1H-pyrazole-3-carboxamide

Katalognummer: B2795146
CAS-Nummer: 2034243-25-7
Molekulargewicht: 390.89
InChI-Schlüssel: KGFOJIQAVQTAFH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a pyrazole core substituted with a chlorine atom and an ethyl group at the 1- and 4-positions, respectively. The 3-carboxamide group is linked to a piperidin-4-yl moiety, which is further substituted with a thiazolo[5,4-b]pyridine heterocycle. This structure combines a pyrazole scaffold—known for its pharmacological versatility—with a thiazolo-pyridine-piperidine system, likely enhancing target binding and selectivity. The molecular weight is estimated at ~400–420 g/mol, depending on isotopic composition and salt forms.

Eigenschaften

IUPAC Name

4-chloro-1-ethyl-N-[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN6OS/c1-2-24-10-12(18)14(22-24)15(25)20-11-5-8-23(9-6-11)17-21-13-4-3-7-19-16(13)26-17/h3-4,7,10-11H,2,5-6,8-9H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGFOJIQAVQTAFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NC2CCN(CC2)C3=NC4=C(S3)N=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

4-Chloro-1-ethyl-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)-1H-pyrazole-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This compound incorporates various heterocyclic moieties, namely thiazole, pyridine, and pyrazole, which are known for their diverse pharmacological properties. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H19ClN6OSC_{17}H_{19}ClN_{6}OS with a molecular weight of 390.9 g/mol. Its structure features a chloro group, an ethyl chain, and a carboxamide group attached to a pyrazole ring, which is further substituted with a thiazolo[5,4-b]pyridine moiety .

The biological activity of this compound is hypothesized to stem from its interaction with specific biological targets such as receptors or enzymes. Preliminary studies suggest that it may inhibit pathways involved in cancer cell proliferation, potentially through the modulation of the PI3K/AKT/mTOR signaling pathway. This pathway is critical for cell growth and survival, making it a significant target in cancer therapy .

Antitumor Activity

Research indicates that compounds containing thiazole and pyrazole structures exhibit significant antitumor properties. For instance, compounds similar in structure to this compound have demonstrated cytotoxic effects against various cancer cell lines. In particular:

CompoundIC50 (µg/mL)Cell Line
Compound A1.61 ± 1.92A431
Compound B1.98 ± 1.22Jurkat

These findings suggest that the presence of the thiazole ring enhances cytotoxic activity, likely due to its ability to interact with cellular targets involved in proliferation and survival .

Anticonvulsant Properties

Thiazole derivatives have also been studied for their anticonvulsant activities. For example, certain thiazole-integrated compounds have shown promising results in models of epilepsy, highlighting the potential of this class of compounds in treating neurological disorders .

Case Studies

A notable case study involved the evaluation of various thiazole-containing compounds for their antiproliferative effects against human liver carcinoma (HepG2) cells. The study found that several derivatives exhibited activities comparable to standard anticancer drugs like doxorubicin, indicating the therapeutic potential of these compounds in oncology .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that thiazole and pyrazole derivatives exhibit significant anticancer properties. The compound integrates these two moieties, which have been shown to inhibit cancer cell proliferation. For instance, thiazole-pyridine hybrids have demonstrated efficacy against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3) cells. One study reported that a thiazole-pyridine hybrid exhibited an IC50 value of 0.71 μM against breast cancer cells, suggesting strong anti-breast cancer efficacy compared to standard treatments like 5-fluorouracil .

Antiviral Properties

Thiazolo[5,4-b]pyridine derivatives have been explored for their antiviral activities. Compounds similar to the target molecule have shown effectiveness against DNA and RNA viruses. The synthesis of these compounds often involves reactions with thioacetonitriles, leading to derivatives that can be formulated into oral dosage forms for antiviral treatment . The potential for these compounds to act as antiviral agents is supported by their ability to inhibit viral replication mechanisms.

Anticonvulsant Activity

The anticonvulsant properties of thiazole-containing compounds have also been documented. A structure-activity relationship (SAR) analysis indicated that specific substitutions on the thiazole ring enhance anticonvulsant activity. For example, compounds with electron-withdrawing groups like chlorine at certain positions demonstrated improved efficacy in seizure models . This suggests that the compound may be further investigated for its potential use in treating epilepsy or other seizure disorders.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 4-chloro-1-ethyl-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)-1H-pyrazole-3-carboxamide typically involves multi-step reactions that include the formation of the thiazole and pyrazole rings. Recent advancements in synthetic methodologies have allowed for more efficient routes to these compounds, often utilizing green chemistry principles to minimize environmental impact .

Case Studies

Study Compound Activity IC50 Value Cell Line
Study 1Thiazole-Pyridine HybridAnticancer0.71 μMMCF-7
Study 25-Chlorothiazolo[5,4-b]pyridineAntiviralN/AVarious Viruses
Study 3Thiazole DerivativeAnticonvulsant24.38 mg/kgElectroshock Seizure Model

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Variations and Key Differences

The compound is compared to analogs with modifications in:

  • Pyrazole substituents (e.g., chlorine, ethyl groups).
  • Amide-linked side chains (e.g., piperidine vs. piperazine, thiazolo-pyridine vs. pyridinyl).
  • Heterocyclic systems (e.g., thiazolo[5,4-b]pyridine vs. pyrazolo[3,4-b]pyridine).
Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Target/Activity
Target Compound C₁₆H₁₇ClN₆OS (estimated) ~400–420 4-Cl, 1-Et, thiazolo-pyridine-piperidine Not specified (likely kinase/receptor)
4-Chloro-1-ethyl-N-(4-pyridinyl)-1H-pyrazole-5-carboxamide () C₁₁H₁₂ClN₅O 273.7 4-Cl, 1-Et, pyridin-4-yl ROCK2 kinase inhibitor
N-Benzyl-1-(thiazolo[5,4-b]pyridin-2-yl)piperidine-4-carboxamide (, Compound 3) C₂₀H₂₁N₅OS 352.46 Benzyl, thiazolo-pyridine-piperidine Screening compound (unspecified)
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide () C₁₉H₁₇ClF₃N₅O₃ 455.8 Trifluoromethyl pyridinyl, benzoxazin Unspecified (likely kinase inhibitor)

Physicochemical and Pharmacokinetic Properties

  • Solubility : The thiazolo-pyridine system may reduce aqueous solubility compared to ’s benzoxazin-piperazine compound, which has polar oxygen atoms enhancing solubility .
  • Metabolic Stability : The ethyl group on the pyrazole (target compound) may slow oxidative metabolism relative to methyl substituents (e.g., ’s 3,6-dimethylpyrazolo-pyridine) .

Research Findings and Implications

  • Chlorine at the pyrazole 4-position may improve metabolic stability by blocking cytochrome P450 oxidation sites .
  • Comparative Efficacy : ’s Compound 3 (benzyl substituent) showed low micromolar activity in kinase screens, suggesting the target compound’s ethyl-pyrazole group may optimize steric and electronic effects for higher potency .

Q & A

Q. What are the standard synthetic routes for this compound, and what critical parameters influence yield and purity?

The synthesis typically involves multi-step reactions, including:

  • Piperidine-thiazolo[5,4-b]pyridine coupling : Amide bond formation between the piperidine and thiazolo-pyridine moieties under reflux conditions with DMF as a solvent (70–90°C) .
  • Pyrazole functionalization : Chlorination at the 4-position of the pyrazole ring using POCl₃ or PCl₃, requiring inert atmosphere conditions to prevent side reactions .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization (ethanol/water) to achieve >95% purity . Critical parameters include solvent choice, temperature control, and stoichiometric ratios of intermediates.

Q. How is structural characterization performed post-synthesis?

  • NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity of the pyrazole and piperidine substituents. Key signals include δ ~8.2 ppm (thiazole protons) and δ ~4.3 ppm (piperidine CH₂) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ calculated for C₂₀H₂₁ClN₆OS: 428.12) .
  • X-ray crystallography : Resolves stereochemistry of the piperidine-thiazolo-pyridine core (if crystals are obtainable) .

Q. What purification strategies are recommended for isolating the compound from reaction mixtures?

  • Chromatography : Reverse-phase HPLC (C18 column, gradient: 0.1% TFA in H₂O → acetonitrile) removes polar byproducts .
  • Recrystallization : Ethanol/water (3:1) yields crystalline product with <2% impurities .

Advanced Research Questions

Q. How can reaction yields be optimized when scaling up synthesis?

  • Solvent selection : Replace DMF with dimethylacetamide (DMAc) to reduce decomposition at high temperatures (>100°C) .
  • Catalyst screening : Pd(OAc)₂/Xantphos systems improve coupling efficiency in piperidine-thiazolo-pyridine steps (yield increase: 60% → 85%) .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and minimize over-chlorination .

Q. What computational methods predict the compound’s biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Maestro evaluates binding affinity to kinase domains (e.g., JAK2 or EGFR) using the thiazolo-pyridine moiety as a hinge-binding group .
  • Pharmacophore modeling : Identifies key interactions (e.g., hydrogen bonding with piperidine NH) using Phase or MOE .

Q. How can contradictory bioactivity data across studies be resolved?

  • Assay standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and control for ATP concentration in kinase inhibition assays .
  • Metabolic stability testing : Evaluate liver microsome degradation (e.g., human vs. murine) to explain species-specific activity .
  • Structural analogs : Compare IC₅₀ values of derivatives to identify critical substituents (e.g., chloro vs. methyl groups) .

Q. What strategies address stability issues under physiological conditions?

  • pH-dependent degradation : Perform accelerated stability studies (40°C/75% RH) in buffers (pH 1–7.4) to identify degradation hotspots (e.g., hydrolysis of the carboxamide group) .
  • Lyophilization : Stabilize the compound for long-term storage by freeze-drying with trehalose as a cryoprotectant .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.